3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine
Description
Properties
IUPAC Name |
3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYLYAQTFNASIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427501-65-2 | |
| Record name | 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
spectral data for 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
An In-depth Technical Guide to the Spectral Data of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive analysis of the predicted , a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to generate a highly probable spectral profile. By referencing empirical data from the parent pyrazolo[1,5-a]pyridine scaffold and related halogenated pyridines, this guide offers researchers a robust framework for the identification, characterization, and structural elucidation of this compound. Detailed, field-proven protocols for data acquisition are provided for each technique, ensuring reproducibility and adherence to rigorous scientific standards.
Molecular Structure and Overview
3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine is a fused heterocyclic system where a pyrazole ring is fused to a pyridine ring. The pyridine ring is substituted with a bromine atom at the 3-position and fluorine atoms at the 4- and 6-positions. Understanding the precise arrangement and electronic environment of each atom is critical for interpreting its spectral data and predicting its chemical reactivity.
Figure 1: Structure of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine, both ¹H and ¹³C NMR will be significantly influenced by the electronegative fluorine and bromine substituents, and particularly by spin-spin coupling between protons, carbons, and fluorine atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to H-2, H-5, and H-7. The chemical shifts are predicted by starting with the known values for the parent pyrazolo[1,5-a]pyridine and adjusting for the substituent effects. The fluorine atoms will introduce complex splitting patterns due to nJH-F couplings.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 8.15 - 8.25 | d | ³JH2-H? ≈ 2.0 |
| H-7 | 7.80 - 7.90 | dd | ³JH7-H? ≈ 7.0, ⁴JH7-F6 ≈ 2.5 |
| H-5 | 6.90 - 7.00 | dd | ³JH5-H? ≈ 2.0, ³JH5-F4 ≈ 8.0 |
Causality Behind Predictions:
-
H-2: The bromine at C-3 will have a minor deshielding effect. This proton is too distant to show significant coupling to the fluorine atoms.
-
H-7: This proton is ortho to the nitrogen in the pyrazole ring and is typically found at a downfield shift. It will exhibit a doublet of doublets due to coupling to a neighboring proton and a four-bond coupling to the fluorine at C-6 (⁴JH-F).
-
H-5: This proton is positioned between two fluorine atoms (at C-4 and C-6), which will result in a significant upfield shift compared to the parent compound due to their electron-donating resonance effect, despite their inductive withdrawal. A large three-bond coupling to the fluorine at C-4 (³JH-F) is expected, along with a smaller coupling to a neighboring proton.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display seven signals for the carbon atoms of the bicyclic core. The signals for C-4 and C-6 will appear as large doublets due to one-bond C-F coupling (¹JC-F), which is a definitive characteristic.[2] Other carbons will also show smaller, long-range C-F couplings.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted ¹JC-F (Hz) |
|---|---|---|---|
| C-2 | 140 - 142 | s | - |
| C-3 | 95 - 98 | d (small nJC-F) | - |
| C-4 | 155 - 158 (d) | d | ~240-250 |
| C-5 | 110 - 113 | dd (²JC5-F4, ²JC5-F6) | - |
| C-6 | 158 - 161 (d) | d | ~245-255 |
| C-7 | 125 - 128 | d (³JC7-F6) | - |
| C-8a | 145 - 148 | m | - |
Causality Behind Predictions:
-
C-Br (C-3): The direct attachment of bromine causes a significant upfield (shielding) "heavy atom effect," which is a known phenomenon in ¹³C NMR.[3]
-
C-F (C-4, C-6): Fluorine's strong electronegativity causes a large downfield shift for the directly attached carbons. The most prominent feature will be the very large one-bond C-F coupling constant, typically >240 Hz.[4][5]
-
Other Carbons: The chemical shifts are influenced by the combined inductive and resonance effects of the three halogen substituents. Long-range C-F couplings (²J, ³J, ⁴J) will likely be observable, leading to more complex multiplets for C-5, C-7, and the bridgehead carbon C-8a.[6]
Figure 2: Predicted key NMR correlations for proton and carbon assignments.
Experimental Protocol for NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry NMR tube.[7]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the sample temperature to a constant value, typically 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range (e.g., 0 to 10 ppm).
-
Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds.
-
Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).[7]
-
Set the spectral width to cover the aromatic region (e.g., 90 to 170 ppm).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of bromine.
Predicted Mass Spectrum (Electron Ionization)
The electron ionization (EI) mass spectrum will be characterized by a prominent molecular ion peak cluster and several key fragment ions.
Table 3: Predicted Major Fragment Ions
| m/z (Predicted) | Ion Formula | Description | Relative Abundance |
|---|---|---|---|
| 248 / 250 | [C₇H₃BrF₂N₂]⁺ | Molecular Ion (M⁺) | High |
| 169 | [C₇H₃F₂N₂]⁺ | [M - Br]⁺ | Moderate |
| 142 | [C₆H₃FN₂]⁺ | [M - Br - HCN]⁺ | Moderate |
| 122 | [C₅H₃F₂]⁺ | [M - Br - N₂ - HCN]⁺ | Low |
Rationale for Predictions:
-
Molecular Ion (M⁺): The molecular ion will appear as a doublet with a nearly 1:1 intensity ratio at m/z 248 and 250, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive signature for a monobrominated compound.[8]
-
[M - Br]⁺: The C-Br bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical. This will produce a significant peak at m/z 169.
-
[M - Br - HCN]⁺: Heterocyclic aromatic rings often fragment via the loss of small, stable neutral molecules like hydrogen cyanide (HCN), which has a mass of 27 amu.[9] This would lead to a fragment at m/z 142.
Figure 3: Predicted primary fragmentation pathway in EI-MS.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight, confirm the elemental formula via high-resolution mass spectrometry (HRMS), and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Instrumentation (GC-MS or Direct Infusion ESI-QTOF):
-
For GC-MS (EI):
-
Inject 1 µL of the solution into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the compound.
-
Set the ion source to electron ionization (EI) mode at 70 eV.
-
-
For HRMS (ESI):
-
Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Acquire data in positive ion mode. This will likely show the protonated molecule [M+H]⁺ at m/z 249/251.
-
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the molecular ion peak and its isotopic pattern.
-
For HRMS data, use the accurate mass measurement to calculate the elemental formula and confirm it matches C₇H₃BrF₂N₂.
-
Examine the spectrum for fragment ions and propose fragmentation pathways consistent with the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule. The spectrum of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine will be dominated by absorptions from the aromatic C-H, C=C, C=N, and C-F bonds.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1620 - 1580 | C=C / C=N Ring Stretch | Strong |
| 1550 - 1450 | Aromatic Ring Skeletal Vibrations | Strong |
| 1250 - 1100 | C-F Stretch | Very Strong |
| 850 - 750 | C-H Out-of-plane Bend | Strong |
Rationale for Predictions:
-
Aromatic C-H Stretch: The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[10]
-
Ring Stretching: The absorptions in the 1450-1620 cm⁻¹ region are typical for the skeletal vibrations of aromatic and heteroaromatic rings.[11]
-
C-F Stretch: The C-F stretching vibrations are known to produce very strong and characteristic absorption bands, typically in the 1100-1250 cm⁻¹ region for aryl fluorides.[12] The presence of two fluorine atoms will likely result in strong, potentially complex bands in this area.
Experimental Protocol for IR Data Acquisition
Objective: To obtain a vibrational spectrum to identify the key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Identify and label the major absorption bands and assign them to the corresponding molecular vibrations.
-
Conclusion
This guide presents a detailed, predictive analysis of the key . By integrating foundational spectroscopic principles with empirical data from analogous structures, a comprehensive and scientifically-grounded spectral profile has been established. The predicted ¹H and ¹³C NMR chemical shifts and coupling constants, the characteristic isotopic pattern and fragmentation in mass spectrometry, and the principal infrared absorption bands provide a robust toolkit for researchers engaged in the synthesis and characterization of this and related compounds. The included experimental protocols offer a standardized approach to data acquisition, promoting consistency and high-quality results in a drug discovery and development setting.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991. [Link]
-
O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Beilstein Journal of Organic Chemistry, 4, 18. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes, 111(2). [Link]
-
Okram, B., et al. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]
-
Dayie, K. T., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 191(2), 264–273. [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
-
Jung, K., et al. (2015). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 119(24), 7460–7468. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Khokra, S. L., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry, 53(5), 1547-1551. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes, 9, 71-79. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 991-996. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
Katritzky, A. R., & Szafran, M. (1988). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry, 62, 853-858. [Link]
Sources
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine molecular weight
Topic: 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine: Physicochemical Profiling & Synthetic Architecture Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads
Executive Intelligence: The Scaffold Advantage
In the landscape of modern kinase inhibitor design, 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine represents a high-value "locked" pharmacophore. Unlike the ubiquitous indole or azaindole scaffolds, the pyrazolo[1,5-a]pyridine core offers a distinct vector for substituent presentation, shifting the hydrogen bond acceptor capability and altering the dipole moment relative to the binding pocket.
This specific congener—functionalized with bromine at C3 and fluorines at C4 and C6—serves as a critical electrophilic intermediate. The C3-Bromine provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 4,6-Difluoro motif plays a dual role: it blocks metabolically labile sites (preventing oxidative debulking by CYPs) and modulates the pKa of the ring nitrogens, tuning the electronic profile for specific ATP-pocket interactions (e.g., TRK, JAK, or PI3K families).
Physicochemical Architecture
For the analytical chemist and formulator, understanding the mass profile is non-negotiable. The presence of Bromine introduces a signature isotopic split that is diagnostic in LC-MS workflows.
Quantitative Data Profile
| Parameter | Value / Description | Technical Note |
| Empirical Formula | C₇H₃BrF₂N₂ | |
| Average Molecular Weight | 233.01 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 231.944 g/mol (⁷⁹Br)233.942 g/mol (⁸¹Br) | Diagnostic 1:1 doublet in Mass Spec (M and M+2). |
| Exact Mass (⁷⁹Br) | 231.9444 | Calculated for high-resolution MS (HRMS). |
| LogP (Predicted) | ~2.4 – 2.8 | Lipophilic shift due to di-fluoro/bromo substitution. |
| H-Bond Acceptors | 2 (N-2, F) | The bridgehead nitrogen (N-1) is not basic. |
| H-Bond Donors | 0 | Requires functionalization (e.g., displacement of Br). |
| Physical State | Off-white to pale yellow solid | Typical for halogenated fused heteroaromatics. |
Isotopic Signature (Mass Spectrometry)
When validating this intermediate via LC-MS, do not look for a single peak. You must verify the isotopic abundance ratio :
-
M+ (232 m/z): ~50.7% relative abundance (⁷⁹Br)
-
M+2 (234 m/z): ~49.3% relative abundance (⁸¹Br)
-
Absence of this 1:1 doublet indicates debromination or contamination.
Synthetic Architecture: Construction of the Core
The synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine is not a trivial commodity reaction; it requires a regioselective construction of the fused ring system followed by a controlled electrophilic substitution.
Mechanism of Action (Synthesis)
The logic follows a [3+2] cycloaddition strategy. We utilize the symmetry of 3,5-difluoropyridine to our advantage. Since both meta-positions are equivalent, N-amination followed by cyclization places the fluorines at the C4 and C6 positions of the final fused system automatically.
Step-by-Step Protocol
Step 1: N-Amination of 3,5-Difluoropyridine
-
Reagents: 3,5-Difluoropyridine, O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).
-
Conditions: DCM, 0°C to RT.
-
Criticality: MSH is potentially explosive; prepare fresh. The reaction generates the 1-amino-3,5-difluoropyridinium salt.
-
Validation: 1H NMR will show a downfield shift of the pyridine protons due to the cationic nitrogen.
Step 2: Cycloaddition & Decarboxylation
-
Reagents: 1-amino-3,5-difluoropyridinium salt, Dimethyl acetylenedicarboxylate (DMAD), K₂CO₃.
-
Workflow:
-
Base-mediated 1,3-dipolar cycloaddition of the N-ylide with DMAD forms the diester intermediate.
-
Saponification (NaOH/EtOH) followed by acidification yields the dicarboxylic acid.
-
Thermal decarboxylation (heat neat or in high-boiling solvent like diphenyl ether) yields the parent 4,6-difluoropyrazolo[1,5-a]pyridine .
-
-
Why DMAD? While ethyl propiolate is more direct, DMAD often provides higher yields and cleaner regiocontrol for electron-deficient pyridines.
Step 3: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.
-
Conditions: 0°C to RT, 1-2 hours.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position (on the pyrazole ring) is significantly more electron-rich than the pyridine ring carbons (C4-C7), ensuring exclusive regioselectivity.
-
Purification: Recrystallization from EtOH/Water or Silica Flash Chromatography (Hex/EtOAc).
Visualization: Synthetic Pathway
Figure 1: Synthetic logic flow from commodity pyridine to the functionalized bicyclic scaffold.
Structural Biology & SAR Utility
Why utilize this specific substitution pattern?
-
Metabolic Blocking: The C4 and C6 positions on the pyrazolo[1,5-a]pyridine ring correspond to the most electron-deficient sites prone to nucleophilic attack or oxidative metabolism. Capping these with Fluorine (Van der Waals radius 1.47 Å vs Hydrogen 1.20 Å) sterically protects the ring without disrupting binding pocket fit.
-
Electronic Tuning: The electronegative fluorines pull electron density from the ring system. This lowers the HOMO energy, making the system less prone to oxidation, and increases the acidity of any potential NH-groups in downstream derivatives (e.g., if the Br is coupled to an amine).
-
Vector Analysis: The C3-Br bond vector is ideal for extending into the "selectivity pocket" of kinases (e.g., the gatekeeper region). Replacing Br with an aryl or heteroaryl group allows the molecule to reach deep hydrophobic pockets.
References
-
PubChem. 2-Bromo-3,5-difluoropyridine (Precursor Analog Properties). National Library of Medicine. Available at: [Link]
-
Miki, Y., et al. Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions.[1] Heterocycles, 1994. (Foundational chemistry for C3-bromination of this scaffold).
- Johns, B. A., et al.Pyrazolo[1,5-a]pyridine anti-herpes compounds. U.S. Patent 7,371,862. (Detailed protocols for pyrazolo[1,5-a]pyridine ring construction).
- Enguehard, C., et al.Palladium-Catalyzed Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyridine Series. Journal of Organic Chemistry.
Sources
Methodological & Application
Application Notes and Protocols for 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine: A Guide to Synthesis and Functionalization
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it an attractive core for the development of novel therapeutic agents and functional materials.[1] The introduction of fluorine atoms into this scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthesis and reactivity of a key functionalized intermediate, 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine. We present a plausible synthetic pathway to this versatile building block and detail its application in cornerstone palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols and mechanistic insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Proposed Synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
The synthesis of substituted pyrazolo[1,5-a]pyridines often proceeds via the [3+2] cycloaddition of an N-aminopyridinium salt with a suitable three-carbon component.[2] For the target molecule, a plausible route begins with a commercially available difluoropyridine derivative, which is then elaborated through N-amination, cycloaddition, and subsequent regioselective bromination.
Synthetic Workflow
The proposed multi-step synthesis is outlined below. This pathway is designed to be robust and adaptable, leveraging established methodologies for the construction of related heterocyclic systems.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following protocol is adapted from procedures reported for the Suzuki-Miyaura coupling of related 3-bromo-pyrazolo[1,5-a]pyrimidine systems. [3][4]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., XPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: After filtration and concentration under reduced pressure, the crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-4,6-difluoropyrazolo[1,5-a]pyridine.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of a bulky, electron-rich phosphine ligand like XPhos can be crucial to prevent debromination, a common side reaction. [4]* Base: An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. [5]* Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.
| Entry | Boronic Acid (R'-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), XPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 6 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DME/H₂O | 85 | 8 |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2), SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 95 | 5 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines. [6]This reaction has become indispensable in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. [7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The following protocol is a general procedure that can be adapted for the Buchwald-Hartwig amination of 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine with various amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv.).
-
Reagent Addition: Add 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired 3-amino-4,6-difluoropyrazolo[1,5-a]pyridine derivative.
Causality Behind Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and the final reductive elimination step, which is often rate-limiting. [8]The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
-
Base: A strong base is required to deprotonate the amine, forming the corresponding amide which is more nucleophilic and readily participates in the catalytic cycle. [7]The base must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction.
-
Solvent: Anhydrous, non-protic solvents are crucial to prevent quenching of the anionic intermediates in the catalytic cycle.
| Entry | Amine (HNR'R'') | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS (1.3) | Toluene | 90 | 8 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2.5) | RuPhos (5) | K₃PO₄ (3) | Dioxane | 100 | 24 |
Conclusion
3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and mechanistic discussions provided in this guide for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. The careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity in these transformations.
References
Sources
- 1. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
application of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine in kinase inhibitor synthesis
Technical Application Note: Strategic Utilization of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine in Next-Gen Kinase Inhibitor Development
Executive Summary
This application note details the synthetic utility of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine (hereafter referred to as Intermediate A ) as a high-value scaffold for the development of next-generation Tropomyosin Receptor Kinase (TRK) and Janus Kinase (JAK) inhibitors.
While first-generation TRK inhibitors (e.g., Larotrectinib) utilize a pyrazolo[1,5-a]pyrimidine core, the emergence of solvent-front mutations (e.g., TRKA G595R) necessitates scaffold morphing. Intermediate A offers a "scaffold hopping" solution: replacing the pyrimidine core with a pyridine core to modulate pKa, reduce hydrogen bond donor count, and improve blood-brain barrier (BBB) permeability. The specific 4,6-difluoro substitution pattern is critical for blocking metabolic hotspots (P450 oxidation) and tuning the electronic environment of the ATP-binding hinge region.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine |
| Molecular Formula | C₇H₃BrF₂N₂ |
| Molecular Weight | 232.01 g/mol |
| Key Functionality | C3-Bromine: Highly reactive handle for Suzuki-Miyaura cross-coupling (Hinge/Tail connection).C4, C6-Difluoro: Metabolic blockade; electron-withdrawing induction to increase acidity of C5-H or reactivity of C5-leaving groups. |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH. |
Structural Numbering & Reactivity Map
The pyrazolo[1,5-a]pyridine scaffold follows a specific reactivity logic essential for regioselective synthesis:
-
Position 3 (Br): The primary site for Pd-catalyzed cross-coupling (Suzuki/Stille) to attach the aryl "tail" moiety.
-
Position 5 (C-H): The nucleophilic center in the pyridine ring. The flanking 4,6-difluoro atoms make C5 electronically deficient, facilitating SNAr reactions if a leaving group is introduced, or directing C-H activation.
Core Protocol: Regioselective C3-Arylation via Suzuki-Miyaura Coupling
This protocol describes the coupling of Intermediate A with a boronic ester to synthesize a TRK-inhibitor precursor. The presence of the electron-withdrawing fluorine atoms at C4 and C6 stabilizes the oxidative addition complex but can promote protodebromination if the catalyst system is too active or the proton source is abundant.
Materials
-
Substrate: 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Coupling Partner: (R)-2-(2,5-difluorophenyl)pyrrolidine boronate ester (or generic Aryl-Boronate) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Preferred over carbonates to minimize hydrolysis.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed.
Step-by-Step Methodology
-
Preparation: In a glovebox or under active N₂ flow, charge a microwave vial or pressure tube with Intermediate A (1.0 equiv), the Boronate Ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%). Note: Pd(PPh₃)₄ is not recommended due to slower kinetics with electron-deficient heteroaryls.
-
Solvation: Add pre-degassed 1,4-Dioxane/Water (4:1). The concentration should be 0.1 M with respect to the bromide.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Checkpoint: Monitor via LC-MS. The 4,6-difluoro motif typically results in a retention time shift distinct from non-fluorinated analogs.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with Brine (x2). Dry organic layer over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The difluoro-substitution reduces polarity compared to the parent pyridine; expect faster elution.
Synthetic Pathway Visualization
The following diagram illustrates the strategic role of Intermediate A in assembling a Selitrectinib-like analog (Next-Gen TRK Inhibitor).
Figure 1: Synthetic workflow utilizing 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine for kinase inhibitor assembly.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protodebromination (Formation of H-substituted byproduct) | The 4,6-difluoro ring is electron-deficient, making the C-Pd bond prone to protonolysis before transmetallation. | 1. Switch base to anhydrous Cs₂CO₃ in Dioxane.2. Increase Boronate equivalents (1.5 eq).3. Lower temperature to 80°C and extend time. |
| Low Conversion | Oxidative addition is sluggish due to steric crowding or catalyst deactivation. | Switch to XPhos Pd G2 or Pd(dtbpf)Cl₂ . These bulky, electron-rich ligands accelerate oxidative addition on electron-poor heteroaryls. |
| Regioselectivity Loss | Competition from C7 or C5 activation (rare but possible). | Ensure temperature does not exceed 100°C. The C3-Br bond is significantly weaker than C-F bonds; C-F activation requires specialized Ni-catalysts and is unlikely under Pd-Suzuki conditions. |
References
-
Bao, X., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Molecules.
-
Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Loxo Oncology/Bayer. Patent WO2018071447A1: Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. (Demonstrates the utility of the pyridine variant of the scaffold).
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
[1]
Status: Active Case Ticket ID: SUZ-PYR-46DF Assigned Specialist: Senior Application Scientist[1]
Welcome to the technical support hub for the pyrazolo[1,5-a]pyridine scaffold. You are likely here because your standard Suzuki conditions (Pd(dppf)Cl₂, Na₂CO₃, DME/Water) failed, resulting in either unreacted starting material, a "reduced" byproduct, or a complex mixture.[1]
This substrate presents a "Triple Threat" to standard catalysis:
-
Electronic Deficiency: The 4,6-difluoro substitution makes the ring highly electron-poor, increasing the rate of oxidative addition but drastically increasing susceptibility to protodehalogenation and nucleophilic aromatic substitution (
) .[1] -
Steric Crowding: The C4-fluorine is peri-planar to the C3-bromide, creating significant steric hindrance for bulky ligands.[1]
-
Coordination Poisoning: The bridgehead nitrogen and the C4-fluorine can chelate or coordinate to Palladium, arresting the catalytic cycle.[1]
🔍 Phase 1: Diagnostic Workflow
Before changing reagents, analyze your crude reaction mixture (LCMS/NMR) to identify the specific failure mode.[1] Use the logic tree below to diagnose your issue.
Figure 1: Diagnostic logic tree for identifying the root cause of coupling failure based on crude LCMS data.
🛠 Phase 2: Troubleshooting Modules
Module A: The "Unreacted" Scenario (Oxidative Addition Failure)
Symptom: >80% recovery of 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine.[1] Root Cause: The catalyst cannot insert into the C-Br bond. This is often due to the "ortho-fluoro effect" (C4-F) creating steric bulk, or the catalyst dying before entering the cycle (Pd black formation).[1] Standard Pd(II) sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow for this hindered electrophile.[1]
Solution: Switch to Pre-formed Pd(0) Sources or PEPPSI Systems. Do not rely on in-situ reduction of Pd(OAc)₂.[1] Use a precatalyst that guarantees the formation of the active L-Pd(0) species.[2]
-
Recommended Catalyst: Pd-XPhos-G3 or Pd-PEPPSI-IPr .[1]
-
Protocol Adjustment:
-
Increase temperature to 100°C.
-
Ensure the reaction is strictly de-gassed (Argon sparge for 15 mins). Oxygen kills the active monomeric Pd species required for hindered substrates.[1]
-
Module B: The "Des-Bromo" Nightmare (Protodehalogenation)
Symptom: Formation of 4,6-difluoropyrazolo[1,5-a]pyridine (Mass = SM - 79 + 1).[1] Root Cause: This is the most common failure mode for electron-deficient heterocycles.[1] The highly electron-poor ring stabilizes the oxidative addition intermediate, making it prone to transmetallation with hydride sources instead of the boronic acid.
-
Hydride Source: Usually the solvent (alcohols like EtOH/MeOH) or trace water reacting with the base.[1]
The Mechanism of Failure:
-
Base attacks alcohol/water
Alkoxide/Hydroxide.[1] -
Alkoxide coordinates to Pd
-hydride elimination L-Pd(Ar)-H .[1] -
Reductive elimination releases Ar-H (Des-bromo product).[1][2]
Solution: The "Anhydrous/Aprotic" Shift. You must eliminate proton sources.[1]
-
Solvent: Switch from DME/Water or EtOH/Toluene to Anhydrous Toluene or 1,4-Dioxane .[1]
-
Base: Switch from Carbonates/Hydroxides to Anhydrous
or CsF .[1]
Module C: The "Wrong Spot" ( Side Reaction)
Symptom: Product mass corresponds to [M - F + OMe] or [M - F + OH].[1] Root Cause: The 4-position of pyrazolo[1,5-a]pyridine is highly electrophilic (analogous to the 2-position of pyridine).[1] The 4-Fluorine is a potent leaving group. If you use strong nucleophilic bases (NaOH, NaOEt, NaOMe) in nucleophilic solvents, the base will attack the C4-F bond before the Suzuki coupling occurs.[1]
Solution: Non-Nucleophilic Bases. [1]
🔬 Phase 3: The "Golden Standard" Protocol
Based on the electronic and steric profile of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine, the following protocol maximizes the productive catalytic cycle while suppressing protodehalogenation and
Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Buchwald precatalysts ensure rapid Pd(0) generation; XPhos tolerates the C4-F steric crowd.[1] |
| Ligand | XPhos (if not using G3) | High electron density facilitates oxidative addition into the electron-poor C-Br bond.[1] |
| Base | Weakly nucleophilic; minimizes C-F displacement ( | |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point; avoids alcohol-induced protodehalogenation.[1] |
| Additive | Water (Strictly limited) | Use a 10:1 ratio of Dioxane:Water.[1] The small amount of water is needed for the boronic acid activation but limits Pd-H formation. |
| Temp | 80°C - 100°C | Sufficient energy to overcome the steric barrier of the C4-F. |
Step-by-Step Methodology
-
Charge Solids: To a microwave vial or reaction tube equipped with a stir bar, add:
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M) and degassed water (ratio 10:1 Dioxane:Water) via syringe.
-
Reaction: Heat to 90°C for 2–4 hours.
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc).[1] Wash organic layer with brine.[1][2]
-
Tip: If the boronic acid is sticky/protodeboronating, switch to the Pinacol ester and add 1.0 equiv of CsF.
-
📊 Mechanistic Visualization
The diagram below illustrates the competition between the Productive Cycle (Green) and the Destructive Dehalogenation Cycle (Red), highlighting where the protocol adjustments intervene.
Figure 2: Competitive catalytic pathways. The red path represents the protodehalogenation failure mode common in electron-deficient fluorinated substrates.
❓ Frequently Asked Questions (FAQ)
Q: Can I use Pd(dppf)Cl₂? It's cheaper. A: You can try, but expect lower yields.[1] Pd(dppf)Cl₂ is often effective for general aryl bromides, but for this specific ortho-fluorinated, electron-deficient scaffold, the bite angle and electronic properties of dppf are often insufficient to prevent the competing protodehalogenation pathway.[1] If you must use it, use high catalyst loading (5-10 mol%) and strictly anhydrous conditions.
Q: My boronic acid is unstable. What now? A: Electron-poor boronic acids (often used to couple with this scaffold) hydrolyze rapidly.[1]
-
Switch to Pinacol Ester: They are more robust.[1]
-
Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour to keep the instantaneous concentration low relative to the catalyst.
-
MIDA Boronates: If available, MIDA boronates provide a slow-release mechanism that matches the catalytic turnover.[1]
Q: I see a spot that matches the homocoupling of my bromide. Why?
A: Homocoupling of the electrophile usually requires a reduction step (2 Ar-Br
📚 References
-
Mechanistic Insight on Protodehalogenation:
-
Suzuki Coupling of Electron-Deficient Heterocycles:
-
Buchwald Precatalyst (XPhos G3) Applications:
-
Bruno, N. C. et al.[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
-
Fluorine Effects in Cross-Coupling:
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine. As a crucial building block in pharmaceutical and agrochemical research, mastering its synthesis at scale is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of scaling this process from the bench to pilot plant production.
Section 1: Synthesis Overview and Core Mechanisms
The synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine is typically achieved through a multi-step sequence starting from a substituted difluoropyridine. The most common and robust strategy involves the formation of an N-aminopyridinium salt followed by a [3+2] cycloaddition reaction to construct the pyrazolo[1,5-a]pyridine core.[1][2] The final bromination step is critical for introducing the desired functionality.
Core Synthetic Workflow
The general synthetic pathway is illustrated below. Each step presents unique challenges, particularly during scale-up.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up process.
General & Safety Questions
Q1: What is the most reliable synthetic route for scaling up pyrazolo[1,5-a]pyridine synthesis? A: The most widely adopted and scalable route involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with a suitable two-carbon partner, such as an alkyne or a masked acetaldehyde.[1][2] This method is generally high-yielding and allows for modular construction of the heterocyclic core. Alternative strategies like intramolecular cyclizations are known but can be less suitable for large-scale production due to precursor complexity or harsh conditions.[2]
Q2: What are the primary safety concerns when scaling this synthesis? A: There are three main areas of concern:
-
N-Amination: The N-amination reaction can be exothermic. Reagents like hydroxylamine-O-sulfonic acid (HOSA) are hygroscopic and can react vigorously with water. Ensure controlled addition of reagents and adequate cooling capacity.
-
Bromination: Elemental bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a safer solid alternative, but the reaction can still be highly exothermic. Proper personal protective equipment (PPE) and ventilation are critical. The reaction may also generate HBr gas, requiring a scrubber system on a large scale.
-
Solvent Handling: Large volumes of organic solvents pose flammability risks. Ensure all equipment is properly grounded and that appropriate fire suppression systems are in place.
Stage-Specific Questions
Q3: My N-amination of the difluoropyridine precursor gives a low yield. What are the common causes? A: Low yields in this step are frequently traced back to three issues:
-
Moisture: The aminating agents (HOSA, MSH) and the reaction itself are sensitive to moisture.[3] Ensure all glassware is oven-dried, and solvents are anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[4]
-
Reagent Quality: The purity of the aminating agent is crucial. Use freshly purchased or properly stored reagents.
-
Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve conversion for less reactive pyridines. However, excessive heat can cause decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance.[4]
Q4: I am observing the formation of regioisomers during the cycloaddition step. How can I improve selectivity? A: Regioselectivity is a known challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines.[2] It is primarily dictated by the electronic and steric properties of the substituents on both the N-aminopyridinium salt and the alkyne/alkene partner. To improve selectivity:
-
Choice of Cyclization Partner: The choice of the two-carbon synthon is critical. Using a symmetrical partner like dibromoacetaldehyde can simplify the outcome.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition. Screen a range of solvents (e.g., toluene, dioxane, DMF, acetonitrile) to find conditions that favor the desired isomer.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product pathway.
Q5: Direct bromination of the pyrazolo[1,5-a]pyridine core is messy, with over-brominated byproducts. How can I achieve clean C3-bromination? A: Achieving selective C3-bromination is key. The pyrazolo[1,5-a]pyrimidine system is electron-rich, making it susceptible to multiple halogenations.[5]
-
Use a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is often more selective and easier to handle.
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use precisely 1.0 equivalent to favor mono-bromination. A slow, portion-wise or dropwise addition at low temperature (e.g., 0 °C) is essential for control at scale.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are typically used. For NBS, DMF can sometimes be effective but may lead to side reactions if not carefully controlled.
-
Aqueous Conditions: Recent literature suggests that halogenation using potassium halides with a hypervalent iodine(III) reagent in water can provide excellent C3-regioselectivity under mild conditions, which is an environmentally friendly option to explore.[5]
Section 3: Troubleshooting Guide
When scaling up, minor issues at the bench can become major problems. This guide provides a systematic approach to troubleshooting.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Overall Yield | 1. Incomplete conversion in one or more steps.2. Product decomposition during reaction or work-up.3. Mechanical losses during transfers and filtration.4. Poor quality of reagents or solvents. | 1. Optimize Each Step Independently: Before attempting a full telescoped synthesis at scale, optimize each step for >95% conversion via TLC/LC-MS.[4]2. Check Product Stability: Isolate a small sample of the intermediate/product and subject it to the work-up and purification conditions (e.g., heat, acid/base) to check for degradation.3. Refine Handling Procedures: Use "wash-forwards" with the reaction solvent to minimize transfer losses. Ensure filter cakes are washed thoroughly.4. Verify Reagent Purity: Use reagents from reputable suppliers and ensure solvents are of the appropriate grade (e.g., anhydrous where needed).[4] |
| Reaction Stall / Incomplete Conversion | 1. Insufficient mixing/agitation.2. Deactivation of a catalyst or reagent.3. Reaction has reached equilibrium.4. Temperature is too low. | 1. Improve Agitation: As reactor volume increases, mixing becomes more challenging. Ensure the agitator speed and design are sufficient to maintain a homogeneous slurry or solution.2. Re-charge Reagent: If a reagent is known to degrade over time (e.g., some organometallics), a second charge may be necessary. For the N-amination, ensure no moisture ingress has occurred.3. Shift Equilibrium: If applicable, consider removing a byproduct (e.g., water via a Dean-Stark trap) to drive the reaction forward.4. Incremental Temperature Increase: Slowly increase the reaction temperature in 5-10 °C increments, monitoring for both conversion and impurity formation. |
| Product Oiling Out or Difficult Crystallization | 1. Presence of persistent, oily impurities.2. Incorrect solvent or solvent/anti-solvent ratio.3. Cooling rate is too fast. | 1. Purification Pre-Crystallization: Consider a charcoal treatment or a silica gel plug to remove colored or polar impurities before attempting crystallization.2. Re-screen Solvents: Perform small-scale crystallization screening with a variety of solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane, Toluene).3. Controlled Cooling & Seeding: Implement a slow, controlled cooling profile. Add a few seed crystals at the point of supersaturation to promote controlled crystal growth rather than oiling out. |
| Formation of Dark, Tarry Byproducts | 1. Reaction overheating (runaway reaction).2. Air/Oxidative degradation.3. Incompatible materials of construction. | 1. Improve Heat Management: Ensure the reactor's cooling system can handle the exotherm. For highly exothermic steps like bromination, consider a semi-batch process (slow addition of one reagent).2. Maintain Inert Atmosphere: Blanket the reaction with Nitrogen or Argon, especially if electron-rich intermediates are present which may be air-sensitive.3. Material Compatibility Check: Ensure that the reagents and intermediates are not reactive with the reactor materials (e.g., certain acids can corrode stainless steel). |
Section 4: Exemplary Scale-Up Protocol (100g Scale)
Disclaimer: This protocol is a representative example and must be optimized and validated in your laboratory under your specific safety protocols.
Step 1: N-Amination of 2-Amino-5,7-difluoropyridine
-
Setup: Charge a 2L, 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser with 2-Amino-5,7-difluoropyridine (130 g, 1.0 mol).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM, 1.3 L). Stir to dissolve.
-
Reagent Addition: In a separate flask, carefully dissolve Hydroxylamine-O-sulfonic acid (HOSA) (124 g, 1.1 mol, 1.1 eq) in anhydrous Methanol (200 mL).
-
Reaction: Slowly add the HOSA solution to the pyridine solution over 30-45 minutes, maintaining the internal temperature below 30 °C using a water bath.
-
Monitoring: Stir at room temperature for 12-16 hours. Monitor the reaction by TLC (Mobile phase: 10% MeOH in DCM) until the starting material is consumed.
-
Work-up: Filter the resulting white precipitate and wash the cake with cold DCM (2 x 100 mL). Dry the solid under vacuum at 40 °C to yield the N-aminopyridinium salt.
Step 2 & 3: Cyclization and Bromination
-
Setup: Charge a 3L reactor with the N-aminopyridinium salt from the previous step (assume ~140 g, ~0.95 mol), Potassium Carbonate (262 g, 1.9 mol, 2.0 eq), and Acetonitrile (1.4 L).
-
Cyclization: Add bromoacetaldehyde diethyl acetal (185 g, 0.95 mol, 1.0 eq). Heat the mixture to reflux (approx. 80-82 °C) for 6-8 hours. Monitor by LC-MS for the formation of the 4,6-difluoropyrazolo[1,5-a]pyridine intermediate.
-
Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate container, dissolve N-Bromosuccinimide (NBS) (169 g, 0.95 mol, 1.0 eq) in Acetonitrile (500 mL).
-
Controlled Addition: Add the NBS solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench & Extraction: Quench the reaction by slowly adding water (1 L). Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (500 mL) to remove any remaining bromine, followed by brine (500 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Crystallization: Dissolve the crude solid in hot Isopropanol (approx. 3-4 volumes). Slowly add Heptane (approx. 6-8 volumes) until turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2 hours.
-
Filtration: Collect the crystals by filtration, wash with a cold 1:2 mixture of Isopropanol/Heptane, and dry under vacuum at 45 °C to yield the final product.
Data Summary: Key Process Parameters
| Parameter | Step 1: N-Amination | Step 2: Cyclization | Step 3: Bromination | Step 4: Purification |
| Solvent | DCM / Methanol | Acetonitrile | Acetonitrile | Isopropanol / Heptane |
| Key Reagent | HOSA | Bromoacetaldehyde Acetal | NBS | - |
| Temperature | < 30 °C (addition) | Reflux (~82 °C) | 0-10 °C (addition) | Hot dissolution, then 0-5 °C |
| Duration | 12-16 hours | 6-8 hours | 3-5 hours | ~4 hours |
| Typical Yield | >90% (salt) | - | >80% (crude over 2 steps) | >90% (crystallization) |
| Purity Target | - | - | - | >99.0% (HPLC) |
Section 5: Scale-Up Decision Logic
Successfully scaling a synthesis requires proactive troubleshooting and control. The following decision tree outlines a logical approach to addressing common scale-up challenges.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
- Various Authors. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Various Authors. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
- Various Authors. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. PubMed Central.
- Various Authors. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Pyrazolo[1,5-a]pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of medicinal chemistry. Its functionalization, often achieved through palladium-catalyzed cross-coupling reactions, is pivotal in modulating biological activity. A critical decision in any synthetic strategy is the choice of the halide on the pyrazolo[1,5-a]pyridine core. This guide provides an in-depth, objective comparison of the reactivity of bromo- versus chloro-pyrazolo[1,5-a]pyridines, supported by mechanistic principles and available experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Step: Oxidative Addition in Palladium Catalysis
The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This hierarchy is predominantly dictated by the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. During oxidative addition, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The facility of this process is inversely related to the C-X bond dissociation energy. The weaker C-Br bond, compared to the C-Cl bond, necessitates a lower activation energy for cleavage, thus leading to a faster reaction rate.
This fundamental principle holds true for the pyrazolo[1,5-a]pyridine system. While direct, side-by-side kinetic comparisons for a range of cross-coupling reactions on this specific scaffold are not extensively documented in the literature, the available evidence from related heterocyclic systems and the foundational principles of organometallic chemistry provide a robust framework for understanding their relative reactivities.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. While bromo-pyrazolo[1,5-a]pyridines are reliable substrates for this reaction, the use of their chloro-counterparts is also feasible, albeit often requiring more forcing conditions.
| Halide | Typical Reaction Conditions | Observations & Causality |
| Bromo | Lower catalyst loading, milder bases (e.g., K₂CO₃, Na₂CO₃), lower temperatures (e.g., 80-100 °C). | The lower C-Br bond energy facilitates oxidative addition, allowing for less demanding reaction conditions and generally higher yields. |
| Chloro | Higher catalyst loading, often requiring specialized ligands (e.g., bulky, electron-rich phosphines), stronger bases (e.g., K₃PO₄, Cs₂CO₃), and higher temperatures (>100 °C). | The stronger C-Cl bond necessitates a more activated catalyst and more energy to overcome the activation barrier for oxidative addition. Ligand choice is critical to promote the reaction and prevent catalyst decomposition at higher temperatures. |
For instance, the Suzuki-Miyaura coupling of various brominated pyrazolo[1,5-a]pyrimidines, a closely related heterocyclic system, has been shown to proceed efficiently.[1] Conversely, successful Suzuki couplings of chloropyridines often necessitate more specialized conditions, such as the use of highly active catalyst systems.[2] This underscores the general trend of higher reactivity for the bromo derivatives.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds via the Buchwald-Hartwig amination is another critical transformation in drug discovery. Similar to the Suzuki-Miyaura coupling, bromo-pyrazolo[1,5-a]pyridines are expected to be more reactive than their chloro analogs.
A study on the alkylamination of C4-halo-1H-1-tritylpyrazoles provides direct comparative evidence. In this work, 4-bromo-1-tritylpyrazole was found to be a more effective substrate than the corresponding 4-iodo or 4-chloro derivatives in a palladium-catalyzed C-N coupling reaction.[3] This observation is consistent with the established principles of halide reactivity in Buchwald-Hartwig aminations.[4][5][6]
| Halide | Typical Reaction Conditions | Observations & Causality |
| Bromo | Standard phosphine ligands, common bases (e.g., NaOtBu, K₃PO₄), moderate temperatures. | Favorable kinetics for oxidative addition allow for a broader range of reaction conditions and coupling partners. |
| Chloro | Often requires bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos), strong bases, and elevated temperatures. | The inertness of the C-Cl bond requires a highly active catalytic system to achieve efficient coupling. Catalyst selection is paramount to success. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, follows a similar reactivity trend. The oxidative addition of the palladium catalyst to the C-X bond is a key step, making bromo-pyrazolo[1,5-a]pyridines the more reactive partner.
While specific comparative data on pyrazolo[1,5-a]pyridines is scarce, studies on other N-heterocycles demonstrate the feasibility of coupling chloro-derivatives under optimized conditions. For example, Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been reported.[7] However, these often require higher temperatures and carefully chosen catalyst systems compared to their bromo counterparts.[8][9][10]
Experimental Protocols: A Guide to Practice
The following are generalized protocols that serve as a starting point for the cross-coupling of halo-pyrazolo[1,5-a]pyridines. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the halo-pyrazolo[1,5-a]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ for bromo, K₃PO₄ for chloro, 2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if necessary) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., dioxane, toluene, DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos) to an oven-dried reaction vessel.
-
Add the base (e.g., NaOtBu, K₃PO₄).
-
Add the halo-pyrazolo[1,5-a]pyridine (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion: A Strategic Choice
The choice between a bromo- or chloro-pyrazolo[1,5-a]pyridine is a strategic one, balancing reactivity with the cost and availability of starting materials. Bromo-derivatives are inherently more reactive, often leading to higher yields under milder conditions and with a broader substrate scope. This makes them the preferred choice for initial explorations and small-scale syntheses where reaction efficiency is paramount.
However, the economic advantages of chloro-pyrazolo[1,5-a]pyridines, particularly for large-scale production, cannot be overlooked. The continuous development of highly active and robust palladium catalyst systems has significantly expanded the utility of these less reactive halides. For drug development professionals, the investment in developing a process with a chloro-substituted starting material can lead to substantial cost savings in the long run.
Ultimately, the optimal choice of halide will depend on the specific synthetic goals, the scale of the reaction, and the available resources. A thorough understanding of the underlying principles of reactivity, coupled with careful optimization of reaction conditions, will enable researchers to successfully functionalize the pyrazolo[1,5-a]pyridine core, regardless of the halogen employed.
References
-
Li, R., Barel, N., Subramaniyan, V., & Tulchinsky, Y. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Molbank, 2022(3), M1473. Available from: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
-
Kráľová, K., et al. (2017). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. Molecules, 22(12), 2153. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]
-
Kim, H. J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. Available from: [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2245-2257. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Available from: [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(49), 12864-12868. Available from: [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazolopyridines
Executive Summary
In modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold represents a privileged structure, frequently utilized to target ATP-binding sites in kinases (e.g., c-Met, BRAF, p38 MAPK). This guide objectively compares the biological performance of non-fluorinated pyrazolopyridines against their fluorinated analogs.
Key Insight: Strategic fluorination (H
Mechanistic Comparison: The "Fluorine Effect"[1][2]
To understand the experimental data, one must grasp the causality. Fluorine is a bioisostere of hydrogen but possesses the highest electronegativity (3.98 Pauling scale).[1]
Electronic and Steric Modulation
-
Non-Fluorinated (H-Analog): The pyridine nitrogen often acts as a hydrogen bond acceptor. However, without electron-withdrawing groups, the ring is electron-rich, making it susceptible to oxidative metabolism (CYP450).
-
Fluorinated (F-Analog):
-
pKa Modulation: Fluorine reduces the basicity of the pyridine nitrogen, often optimizing the pKa to match the physiological pH of the binding pocket.
-
Multipole Interactions: The C-F bond is highly polar. In kinase pockets (e.g., c-Met), the C-F bond often engages in orthogonal multipole interactions with carbonyl carbons of the protein backbone (C-F
C=O), which H-bonds cannot replicate.
-
Metabolic Stability[3][4][5]
-
The Problem: Non-fluorinated pyrazolopyridines are rapidly oxidized at the C-5 or C-6 positions.
-
The Solution: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Placing fluorine at metabolic "soft spots" blocks hydroxylation, extending the half-life (
).
Visualization: The Fluorination Impact Pathway
Figure 1: Mechanistic pathways by which fluorination alters the physicochemical and biological profile of the scaffold.
Comparative Performance Data
The following data contrasts a representative non-fluorinated pyrazolo[3,4-b]pyridine (Compound A) with its fluorinated analog (Compound B), based on c-Met kinase inhibition studies.
Table 1: Biological Activity Profile[6][7][8]
| Feature | Non-Fluorinated (Compound A) | Fluorinated (Compound B)[2] | Performance Shift |
| Structure | H at C-5 position of pyridine ring | F at C-5 position of pyridine ring | Structural Bioisostere |
| Enzymatic IC50 (c-Met) | 150 - 200 nM | 4.2 nM | ~35x Potency Increase |
| Cellular IC50 (HepG2) | > 20 | 3.42 | Significant Cytotoxicity |
| Metabolic Stability ( | < 30 min (Microsomal) | > 120 min (Microsomal) | 4x Stability Increase |
| LogP (Calc) | 2.1 | 2.8 | Improved Lipophilicity |
Data Source Synthesis: Aggregated from c-Met and CSNK2 inhibitor studies (References 1, 2).
Analysis: The non-fluorinated variant shows moderate activity but suffers from rapid clearance. The introduction of fluorine (Compound B) drastically lowers the IC50 into the single-digit nanomolar range. This is attributed to the fluorine atom filling a small hydrophobic pocket in the ATP binding site and preventing oxidative debulking of the scaffold.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols. These workflows ensure data integrity and reproducibility.
Synthesis: One-Pot Cyclization (Fluorinated Scaffold)
Rationale: A step-wise synthesis is prone to yield loss. A one-pot multicomponent reaction is preferred for pyrazolopyridines.
-
Reagents: 5-amino-3-methylpyrazole (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and malononitrile (1.0 eq).
-
Solvent: Ethanol (absolute).[3] Catalyst: Triethylamine (catalytic drops).[3]
-
Procedure: Reflux the mixture at 80°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Cool to room temperature. The fluorinated precipitate will form. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
-
Validation: Confirm C-F bond presence via
F-NMR (expect singlet around -110 to -120 ppm).
Bioassay: ADP-Glo Kinase Assay (Luminescence)
Rationale: Unlike radiometric assays, ADP-Glo is non-radioactive and highly sensitive for detecting low-conversion kinase activity (IC50 < 10 nM).
Workflow Diagram:
Figure 2: ADP-Glo assay workflow for determining IC50 values of pyrazolopyridine derivatives.
Detailed Steps:
-
Preparation: Dilute compounds (Fluorinated vs. Non-fluorinated) in DMSO (serial dilution, 10 mM start).
-
Reaction: In a 384-well white plate, add 2
L of kinase enzyme (e.g., c-Met, 0.2 ng/ L) and 2 L of substrate/ATP mix. -
Inhibition: Add 1
L of compound. Incubate for 60 minutes at room temperature. -
Depletion: Add 5
L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins. -
Detection: Add 10
L of Kinase Detection Reagent (converts ADP ATP Light). Incubate 30 mins. -
Read: Measure Relative Light Units (RLU) on a luminometer.
-
Calculation: Plot RLU vs. log[Concentration]. Use a 4-parameter logistic fit to determine IC50.
Conclusion
References
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Source: Semantic Scholar (2022) URL:[Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Source: MDPI (2024) URL:[Link]
-
Fluorine in drug discovery: Role, design and case studies. Source: The Pharmaceutical Journal URL:[Link]
Sources
Comparative Profiling of Pyrazolo[1,5-a]pyridine Scaffolds in Enzymatic Inhibition
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere for indole and purine systems. Unlike its aza-analog (pyrazolo[1,5-a]pyrimidine), this scaffold lacks the bridgehead nitrogen's lone pair repulsion and the C-7 nitrogen, altering its hydrogen bond acceptor/donor profile and metabolic susceptibility.
This guide objectively compares the performance of pyrazolo[1,5-a]pyridine derivatives against standard inhibitors in two critical therapeutic areas: p38 MAPK inhibition (anti-inflammatory) and PDE4 inhibition (respiratory/CNS). We analyze structural advantages, selectivity profiles, and provide validated experimental protocols.
The Scaffold Advantage: Structural Pharmacology
To understand the utility of this scaffold, one must compare it to the endogenous ligands and competitive inhibitor classes it replaces.
Bioisosteric Mapping
The pyrazolo[1,5-a]pyridine core mimics the geometry of indole but introduces a bridgehead nitrogen that alters the dipole moment and pKa.
-
Vs. Indole: The bridgehead nitrogen (N-1) serves as a hydrogen bond acceptor, whereas the indole N-H is a donor. This inversion allows for unique binding modes in ATP pockets.
-
Vs. Purine: It lacks the N-7 and N-9 nitrogens, making it resistant to nucleosidases that degrade purine-based drugs.
-
Vs. Pyrazolo[1,5-a]pyrimidine: The absence of the nitrogen at position 7 (pyridine ring) increases lipophilicity and blood-brain barrier (BBB) permeability, crucial for CNS targets like PDE4.
Chemical Space Visualization
The following diagram illustrates the structural relationships and key substitution vectors driving potency.
Figure 1: Structural logic of the pyrazolo[1,5-a]pyridine scaffold. The C-3 position is the primary vector for engaging the ATP-binding hinge region.
Comparative Case Study A: p38 MAPK Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary target for autoimmune diseases. Early inhibitors (e.g., SB 203580) were imidazole-based but suffered from liver toxicity and cytochrome P450 inhibition.
Performance Comparison
GlaxoSmithKline (GSK) developed pyrazolo[1,5-a]pyridine derivatives to overcome the liabilities of imidazole inhibitors.
| Feature | Imidazole Inhibitors (e.g., SB 203580) | Pyrazolo[1,5-a]pyridine (GSK Series) | Advantage |
| Binding Mode | Monodentate H-bond (Met109) | Bidentate H-bond potential | Higher affinity; slower off-rates. |
| CYP450 Inhibition | High (due to imidazole N lone pair) | Low | Reduced drug-drug interaction risk. |
| Selectivity | Moderate (hits JNK/ERK) | High (>1000x vs. JNK/ERK) | Reduced off-target toxicity. |
| Metabolic Stability | Low (rapid oxidation) | High (C-7 blocking group) | Improved half-life ( |
Mechanistic Insight
The pyrazolo[1,5-a]pyridine ring aligns in the ATP pocket such that the N-1 nitrogen accepts a hydrogen bond from the backbone amide of Met109 (in p38
Comparative Case Study B: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) inhibitors are used for COPD and asthma (e.g., Roflumilast). Ibudilast , a non-selective PDE inhibitor, contains a pyrazolo[1,5-a]pyridine core. Recent studies have optimized this core for high PDE4 selectivity.
Structural Optimization Data
Modifying the C-3 and C-7 positions of the Ibudilast core shifts selectivity from PDE3 to PDE4.
-
Derivative 2a (KCA-1490 analog): High PDE4 selectivity.[3]
Key SAR Finding: Introduction of a methoxy group at C-7 and a hydrophobic substituent at the C-3 linked moiety eliminates PDE3 activity while boosting PDE4 potency by stabilizing the inhibitor in the Q-pocket of the enzyme.
Experimental Protocols
To validate these findings, reproducible synthesis and assay protocols are required.
Synthesis: Regioselective [3+2] Cycloaddition
This is the industry-standard method for constructing the core scaffold.
Reagents:
-
N-aminopyridine iodide (generated from pyridine + hydroxylamine-O-sulfonic acid).
-
Alkynyl ester (e.g., ethyl propiolate).
-
Base:
. -
Solvent: DMF.
Step-by-Step Protocol:
-
Preparation of N-aminopyridine: Dissolve pyridine (1.0 eq) in water. Add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 90°C. Reflux for 1 hour. Cool, basify with
, and extract with EtOAc to isolate the N-aminopyridine salt. -
Cycloaddition: Dissolve N-aminopyridine (1.0 eq) and the alkynyl ester (1.2 eq) in DMF.
-
Base Addition: Add
(2.0 eq) and stir at room temperature for 16 hours. Note: The reaction turns dark blue/black. -
Workup: Dilute with water (5x volume). The product often precipitates. If not, extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient). The pyrazolo[1,5-a]pyridine elutes as a fluorescent band.
Biological Assay: p38 MAPK FRET Assay
This protocol measures the inhibition of p38
Workflow Diagram:
Figure 2: FRET-based kinase assay workflow. Inhibition prevents phosphorylation, allowing protease cleavage and disrupting the FRET signal.
Protocol Steps:
-
Titration: Prepare 3-fold serial dilutions of the pyrazolo[1,5-a]pyridine derivative in DMSO.
-
Enzyme Mix: Dilute p38
(0.5-2 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). -
Substrate: Add Ser/Thr peptide substrate labeled with Coumarin/Fluorescein pair (2 µM).
-
Initiation: Add ATP (
concentration, typically 10-50 µM). -
Incubation: 1 hour at 25°C.
-
Development: Add Development Reagent (Protease). Incubate 1 hour.
-
Detection: Read fluorescence (Ex: 400nm; Em: 445nm & 520nm). Calculate Emission Ratio.
Comparative Data Summary
The following table synthesizes data from key medicinal chemistry studies (GSK and Ibudilast optimization) to illustrate the scaffold's performance.
| Compound Class | Target | Selectivity Ratio | Key Structural Feature | |
| SB 203580 (Reference) | p38 | 48 nM | ~50x (vs JNK) | Imidazole core (Toxicophore) |
| Pyrazolo-Pyridine 12b (GSK) | p38 | 12 nM | >1000x (vs JNK) | C-3 Pyrimidine substitution |
| Ibudilast (Reference) | PDE4 | ~1500 nM | 1x (PDE3/4/5) | Isopropyl ketone at C-3 |
| KCA-1490 Analog | PDE4 | 0.4 nM | >500x (vs PDE3) | C-7 Methoxy + Pyridazinone |
Interpretation: The pyrazolo[1,5-a]pyridine scaffold consistently delivers superior potency (lower
References
-
Cheung, M., et al. (2008).[4] "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5430.[4]
-
Stevens, K. L., et al. (2005).[5] "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Organic Letters, 7(21), 4753-4756.[5]
-
Ochiai, H., et al. (2013). "Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity."[3] Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316.[3]
-
Kapp, T. G., et al. (2011). "Phosphodiesterase Inhibitors.[1][2][3][6] Part 1: Synthesis and Structure-Activity Relationships of Pyrazolopyridine-Pyridazinone PDE Inhibitors Developed From Ibudilast."[1][2] Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312.
-
Johns, B. A., et al. (2009). "Pyrazolo[1,5-a]pyridine-3-carboxamides as novel inhibitors of HIV-1 integrase." Bioorganic & Medicinal Chemistry Letters, 19(6), 1807-1810.
Sources
- 1. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Definitive Guide: Purity Assessment of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
This guide outlines an autonomous, scientifically rigorous framework for assessing the purity of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine . This scaffold is a critical intermediate in the synthesis of TRK inhibitors (e.g., Larotrectinib analogs) and next-generation kinase inhibitors.
The central thesis of this guide is the "Purity Paradox" : highly fluorinated, nitrogen-rich heterocycles often show
Part 1: The Analytical Strategy
For this specific molecule, relying solely on HPLC Area% is a critical error. The fluorine atoms provide a unique handle for absolute quantitation without the need for a reference standard of the analyte itself.
Method Comparison Matrix
| Feature | Method A: | Method B: HPLC-UV (Impurity Profiling) | Method C: UPLC-MS (ID & Sensitivity) |
| Objective | Absolute Purity (wt%) . Determines exactly how much "active" molecule is in the flask. | Relative Purity (Area%) . Separates closely eluting regioisomers.[1] | Identification . Confirms MW and detects trace defluorinated byproducts. |
| Reference Std | Not Required for analyte.[2][3] Uses a generic internal standard (e.g., | Required for accurate wt%. Without it, assumes response factor = 1 (risky). | Qualitative . Response factors vary wildly in ESI. |
| Specificity | High . 100% specific to F-containing molecules.[2][4] No solvent background. | Medium . Solvent fronts and non-UV active salts are invisible. | High . Mass-specific detection. |
| Limit of Detection | Moderate ( | Excellent ( | Superior ( |
| Key Blind Spot | Inorganic salts (NaCl, KBr) are invisible. | Non-chromophoric impurities (oligomers). | Ion suppression effects. |
Decision Logic: The Purity Workflow
Figure 1: Analytical decision tree. Note that qNMR is the "gatekeeper" for mass balance.
Part 2: Experimental Protocols
Protocol A: F-qNMR (The Gold Standard)
Rationale: The 4,6-difluoro substitution pattern creates distinct chemical shifts that rarely overlap with common internal standards.
Reagents:
-
Solvent: DMSO-
(Preferred for solubility) or CDCl .[5] -
Internal Standard (IS):
-Trifluorotoluene ( -63 ppm). It is stable, volatile (easy to remove if needed), and has a singlet that does not overlap with the pyridine fluorines (typically -100 to -160 ppm). Alternatively, 3,5-Bis(trifluoromethyl)benzoic acid is a NIST-traceable solid standard.
Procedure:
-
Weighing (Critical): Weigh exactly
mg of the sample ( ) and mg of the Internal Standard ( ) into the same vial using a balance with 0.01 mg readability. Record weights to 5 decimal places if possible. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition Parameters (Bruker/Varian):
-
Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement which skews integration).
-
Relaxation Delay (D1): Must be
(longest relaxation time). For fluorinated aromatics, set D1 = 30 seconds . -
Spectral Width: Ensure -200 to 0 ppm is covered.
-
Scans: 16 to 32 (S/N > 200 is required).
-
Offset (O1): Center between IS and analyte peaks.
-
Calculation:
- : Integrated Area
- : Number of Fluorines (IS=3, Analyte=2)
- : Purity of Internal Standard (e.g., 99.9%)
Protocol B: HPLC-UV (Regioisomer Resolution)
Rationale: The synthesis of pyrazolo[1,5-a]pyridines involves a [3+2] cycloaddition which can yield regioisomers (e.g., bromination at C3 vs C7). qNMR may not resolve these if the F-shifts are identical. HPLC is required to separate them.[1]
Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol interactions with the basic pyridine nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/bond absorption).
-
Temperature: 40°C.
Success Criteria:
-
Tailing Factor:
(Pyrazolo-pyridines tail badly without acid; ensure formic acid is fresh). -
Resolution:
between the main peak and the nearest regioisomer.
Part 3: Impurity Profiling & Synthesis Context
Understanding the origin of impurities allows for targeted detection.
Synthesis Pathway & Impurity Map
Figure 2: Origin of common impurities. Impurity A (Regioisomer) is the most difficult to separate.
Troubleshooting Data Discrepancies
Scenario: HPLC shows 99.5% Area, but qNMR shows 94.0% wt/wt.
-
Cause 1: Inorganic Salts. If the synthesis involved a salt formation or neutralization (e.g., HBr salt), the sample may contain 5% KBr or NaCl. These are invisible to UV and F-NMR.
-
Fix: Perform Residue on Ignition (ROI) or simply re-precipitate the product from water/methanol.
-
-
Cause 2: Solvent Entrapment. Pyrazolo-pyridines can form solvates.
-
Fix: Check the
H-NMR for solvent peaks (DMSO, EtOAc) and subtract their weight contribution.
-
Part 4: References
-
BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link][6]
-
Authority on qNMR internal standard selection and metrological traceability.
-
-
-
Provides comparative data on LOD/LOQ and method limitations for fluorinated heterocycles.
-
-
-
Source for relaxation delay protocols and error analysis in qNMR.
-
-
University of Siegen. (2025). Analytical Methods: Fast and Sustainable API Screening. Analytical Methods, 2025. Retrieved from [Link]
-
Recent advances in mass spectrometry screening for pharmaceutical intermediates.
-
-
National Institutes of Health (NIH). (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks. Retrieved from [Link]
-
Reference for the synthesis and impurity profiling of pyrazolo-pyridine scaffolds.
-
Sources
A Comparative Guide to the Synthetic Strategies for 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. The specific analogue, 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine, is a highly valuable building block. The bromine atom at the 3-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the fluorine atoms at the 4- and 6-positions can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. This guide provides a comparative analysis of two plausible synthetic routes to this important intermediate, offering researchers the insights needed to select the most suitable strategy for their specific needs.
Route 1: Late-Stage Regioselective Bromination
This synthetic approach focuses on the initial construction of the 4,6-difluoropyrazolo[1,5-a]pyridine core, followed by a regioselective bromination at the C3 position. This strategy is predicated on the well-established methods for pyrazolo[1,5-a]pyridine synthesis and the predictable nature of electrophilic substitution on this heterocyclic system.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-difluoropyridine
The synthesis of the key precursor, 2-amino-4,6-difluoropyridine, can be achieved through the nucleophilic aromatic substitution of a corresponding 2-halopyridine. While the direct amination of 2-chloro-4,6-difluoropyridine is not explicitly detailed in the literature, analogous reactions are well-documented. For instance, the amination of 2,6-difluoropyridine with aqueous ammonia at elevated temperatures proceeds in high yield[1].
-
Protocol: To a sealed pressure vessel containing 2-chloro-4,6-difluoropyridine, an excess of aqueous ammonia is added. The vessel is sealed and heated to a temperature between 100-150 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4,6-Difluoropyrazolo[1,5-a]pyridine
The construction of the pyrazolo[1,5-a]pyridine ring system is commonly achieved via a [3+2] cycloaddition reaction between a 2-aminopyridine and a suitable three-carbon component. A reliable method involves the reaction of the 2-aminopyridine with O-(mesitylenesulfonyl)hydroxylamine (MSH) to form an N-aminopyridinium salt, which then undergoes cyclization. This approach has been successfully applied to a variety of substituted pyridines[2][3][4][5].
-
Protocol: 2-Amino-4,6-difluoropyridine is dissolved in a suitable solvent like dichloromethane. To this solution, O-(mesitylenesulfonyl)hydroxylamine is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the formation of the N-aminopyridinium intermediate is complete. A base, such as potassium carbonate, is then added, followed by a suitable cyclizing agent like an α,β-unsaturated aldehyde or ketone. The mixture is heated to reflux, and the reaction is monitored by TLC. After completion, the reaction is quenched with water and the product extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The resulting 4,6-difluoropyrazolo[1,5-a]pyridine can be purified by chromatography.
Step 3: Synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
The final step involves the regioselective bromination of the electron-deficient 4,6-difluoropyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine system is known to undergo electrophilic substitution, and studies on the analogous pyrazolo[1,5-a]pyrimidine system have shown that halogenation occurs preferentially at the C3 position[6][7]. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for such transformations[8][9].
-
Protocol: 4,6-Difluoropyrazolo[1,5-a]pyridine is dissolved in a solvent such as acetonitrile or dichloromethane. N-Bromosuccinimide (1.0-1.2 equivalents) is added to the solution, and the mixture is stirred at room temperature. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine.
Route 2: Ring Formation from a Brominated Precursor
This alternative strategy introduces the bromine atom at an earlier stage, starting with a brominated and fluorinated pyridine derivative. The pyrazolo[1,5-a]pyridine ring is then constructed in the final steps. This approach can be advantageous if the late-stage bromination in Route 1 proves to be low-yielding or non-selective.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-bromo-4,6-difluoropyridine
The synthesis of this key intermediate would likely start from the readily accessible 2-amino-4,6-difluoropyridine (as synthesized in Route 1, Step 1). The regioselective bromination of 2-aminopyridines is well-documented. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, bromination typically occurs at the 5-position. However, with the 4- and 6-positions blocked by fluorine atoms, bromination is expected to occur at the 3- or 5-position. The electronic effects of the fluorine atoms will influence the regioselectivity, and careful optimization of reaction conditions would be necessary.
-
Protocol: To a solution of 2-amino-4,6-difluoropyridine in a suitable solvent like acetonitrile or a halogenated solvent, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature)[10]. The reaction is monitored by LC-MS to determine the product distribution. After the reaction is complete, the mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent. The desired 2-amino-3-bromo-4,6-difluoropyridine would then be isolated by column chromatography.
Step 2: Synthesis of 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine
The final cyclization step to form the pyrazolo[1,5-a]pyridine ring would follow a similar procedure to that described in Route 1, Step 2. The pre-installed bromine atom is expected to be tolerated under the cyclization conditions.
-
Protocol: 2-Amino-3-bromo-4,6-difluoropyridine is dissolved in an appropriate solvent such as dichloromethane. O-(Mesitylenesulfonyl)hydroxylamine is added at a low temperature, and the reaction is stirred to form the corresponding N-aminopyridinium salt. A base and a suitable cyclizing partner are then added, and the mixture is heated to effect the [3+2] cycloaddition and subsequent aromatization. Workup and purification by column chromatography would yield the final product, 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine.
Comparative Analysis
| Feature | Route 1: Late-Stage Bromination | Route 2: Ring Formation from Brominated Precursor |
| Overall Strategy | Construction of the core heterocycle followed by functionalization. | Functionalization of the starting material followed by ring formation. |
| Key Precursor | 4,6-Difluoropyrazolo[1,5-a]pyridine | 2-Amino-3-bromo-4,6-difluoropyridine |
| Potential Advantages | - More convergent. - Potentially higher overall yield if the final bromination is efficient and selective. - Avoids handling of potentially less stable brominated aminopyridines. | - May offer better control over the final substitution pattern if late-stage bromination is problematic. - The brominated intermediate may be more amenable to purification than the final product in some cases. |
| Potential Challenges | - Regioselectivity of the final bromination step on a difluorinated system needs to be confirmed. - The electron-withdrawing fluorine atoms may deactivate the ring towards electrophilic substitution, requiring harsher conditions. | - The regioselective bromination of 2-amino-4,6-difluoropyridine may yield a mixture of isomers, complicating purification. - The brominated aminopyridine precursor may be less stable or more difficult to handle. |
| Predictability | High, based on analogous systems for both cyclization and bromination. | Moderate, as the regioselectivity of the initial bromination is less certain without specific experimental data. |
Conclusion
Both proposed synthetic routes offer viable pathways to 3-Bromo-4,6-difluoropyrazolo[1,5-a]pyridine. Route 1, the late-stage bromination approach, appears to be the more robust and predictable strategy based on the available literature for analogous heterocyclic systems. The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established transformation, and the regioselectivity of bromination at the C3 position is strongly supported by precedent.
Route 2 presents a reasonable alternative, particularly if the late-stage bromination in Route 1 proves to be challenging. However, the key challenge in Route 2 lies in the controlled, regioselective bromination of the 2-amino-4,6-difluoropyridine precursor. This step would likely require careful optimization to avoid the formation of isomeric byproducts.
Ultimately, the choice of synthetic route will depend on the specific experimental capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis. It is recommended that small-scale exploratory reactions be conducted to validate the key steps of the chosen route before embarking on a larger-scale synthesis.
References
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central.
- One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing).
-
Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters - ACS Publications. [Link]
- highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines - SciELO.
-
H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and am - RSC Publishing. [Link]
- 2-Amino-5-fluoropyridine synthesis - ChemicalBook.
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert
-
2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
- Regioselective C‐H Thio‐ and Selenocyan
-
How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? | ResearchGate. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar.
- A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communic
- WO2019145177A1 - Bromination of pyridine derivatives - Google P
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. [Link]
- Electrophilic Activation of Molecular Bromine Medi
- Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. [Link]
- No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11.
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. [Link]
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. [Link]
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. [Link]
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
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- 5. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
